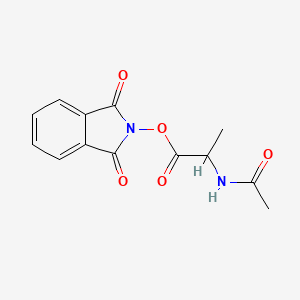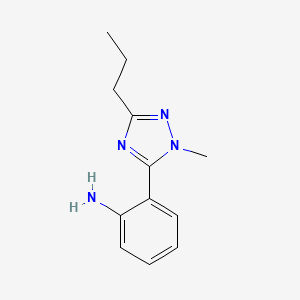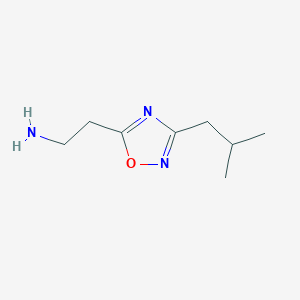
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic compound that contains an oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at room temperature . This method allows for the efficient production of the compound with moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the isobutyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase and 5-lipoxygenase, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A regioisomer with similar applications in medicinal chemistry and materials science.
1,3,4-Oxadiazole: Another regioisomer known for its biological activities.
1,2,5-Oxadiazole:
Uniqueness
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and ethanamine chain contribute to its versatility in various applications .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6(2)5-7-10-8(3-4-9)12-11-7/h6H,3-5,9H2,1-2H3 |
Clave InChI |
JKXUTYMBGAHFND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NOC(=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


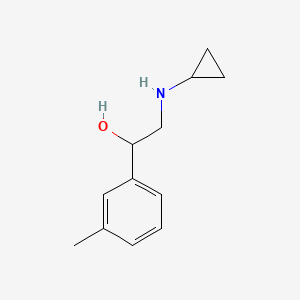

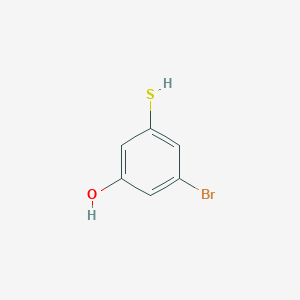

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)


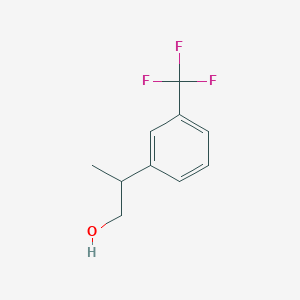
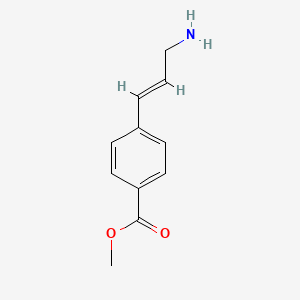
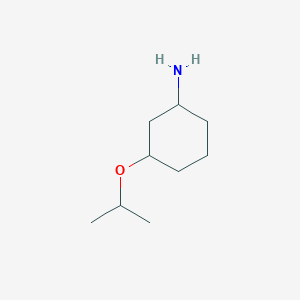
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
